3,5-Dinitro-2-(piperidin-1-yl)benzamide is a chemical compound characterized by the presence of two nitro groups at the 3 and 5 positions of a benzamide structure, along with a piperidine moiety at the 2-position. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
The compound can be synthesized through various chemical processes, which typically involve nitration and coupling reactions. The specific synthesis routes can vary based on the desired purity and yield.
3,5-Dinitro-2-(piperidin-1-yl)benzamide belongs to the class of benzamides, which are compounds derived from benzoic acid and characterized by an amide functional group. It also features nitro groups, which are known to enhance biological activity.
The synthesis of 3,5-Dinitro-2-(piperidin-1-yl)benzamide generally involves several steps:
The process often requires careful control of reaction conditions such as temperature, concentration, and reaction time to optimize yield and minimize by-products. Advanced techniques such as microwave-assisted synthesis or continuous flow methods may be utilized for efficiency .
The molecular formula of 3,5-Dinitro-2-(piperidin-1-yl)benzamide is , with a molecular weight of approximately 278.27 g/mol. The structural representation includes:
3,5-Dinitro-2-(piperidin-1-yl)benzamide can undergo various chemical reactions:
These reactions are typically conducted under controlled laboratory conditions, utilizing techniques such as thin-layer chromatography for monitoring progress and purity assessment.
The mechanism of action for 3,5-Dinitro-2-(piperidin-1-yl)benzamide involves its interaction with biological targets:
Data regarding specific molecular pathways influenced by this compound are still under investigation but suggest potential applications in pharmacology .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm the identity and purity of synthesized samples .
3,5-Dinitro-2-(piperidin-1-yl)benzamide has potential applications in:
The systematic IUPAC name 3,5-dinitro-2-(piperidin-1-yl)benzamide precisely defines the compound’s atomic connectivity: a benzamide core with nitro substituents at positions 3 and 5 of the benzene ring, and a piperidin-1-yl group (denoting nitrogen attachment) at position 2. The molecular formula C₁₂H₁₄N₄O₅ reflects its composition of 12 carbon atoms, 14 hydrogens, 4 nitrogens, and 5 oxygens, with a calculated molecular weight of 294.27 g/mol. Key structural features include:
Table 1: Nomenclature and Structural Descriptors
Classification Type | Identifier |
---|---|
Systematic IUPAC Name | 3,5-Dinitro-2-(piperidin-1-yl)benzamide |
CAS Registry Number | Not available in sources |
Molecular Formula | C₁₂H₁₄N₄O₅ |
Key Substituents | 3-NO₂, 5-NO₂, 2-NC₅H₁₀, C(O)NH₂ |
Isomeric Smiles | O=C(N)c1cc(N+[O-])cc(c1N+[O-])N2CCCCC2 |
Alternative naming conventions include 3,5-dinitro-N-(piperidin-1-yl)benzamide (emphasizing the amide bond) or numerical identifiers like CID 303916 for structurally related derivatives in PubChem [2]. The piperidine ring adopts a chair conformation, with the N-bond introducing axial/equatorial stereodynamic properties. The ortho-disposed piperidinyl and amide groups create steric congestion, potentially influencing rotational barriers and biological binding [5] [7].
The therapeutic exploration of nitrobenzamides began in the mid-20th century, driven by the discovery of the antitussive drug Oxolamine (containing a 1,2,4-oxadiazole bioisostere) in the 1960s [3]. This era established the pharmacological relevance of nitro-aromatic systems in modulating biological pathways. The 1980s–1990s saw synthetic expansion toward dinitro systems, exemplified by 2,4-Dinitro-5-(2-piperidin-1-ylethylamino)benzamide (PubChem CID: 303916), which demonstrated the enhanced electronic effects conferred by multiple nitro groups [2]. Contemporary research (2020–present) focuses on targeted modifications:
Table 2: Historical Milestones in Nitrobenzamide Development
Time Period | Key Advancement | Representative Compound |
---|---|---|
1960s | First therapeutic nitrobenzamides | Oxolamine (antitussive) |
1980s–1990s | Dinitrobenzamide synthesis | 2,4-Dinitro-5-(2-piperidin-1-ylethylamino)benzamide |
2020–present | Hybrid heterocycle design | 3-Azabicyclo[3.3.1]nonan benzamides [4] |
The 2021 synthesis of N-(2-hydroxy-3,5-dinitrophenyl)benzamide derivatives highlights ongoing efforts to exploit nitro-directed hydrogen bonding for kinase inhibition [4]. Similarly, patent EP1932836B1 covers isoxazoline-benzamide hybrids as pest control agents, underscoring the versatility of nitrobenzamides beyond human therapeutics [6].
The piperidinyl group contributes critically to bioactivity through three primary mechanisms:
Concurrently, the 3,5-dinitro system exerts profound electronic effects:
Quantum mechanical studies suggest the 3,5-symmetric substitution minimizes steric clash while maximizing electronic effects. In 3-(morpholine-4-sulfonyl)-N-[3-(piperidin-1-yl)propyl]benzamide (ChemDiv ID: Y300-2131), the piperidinylalkyl chain extends the basic nitrogen away from the aromatic system, optimizing target engagement—a design principle applicable to the title compound [5]. The trifluoroethoxy groups in N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide further demonstrate how strongly electron-withdrawing substituents amplify the piperidine’s pharmacophoric impact [8].
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: